1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-bromoethyl)urea with 6-(ethylamino)-2-methylpyrimidin-4-amine, followed by the substitution of the bromine with an amino group using sodium azide and copper sulfate. The final step involves the cyclization of the resulting compound with acetic anhydride to form the target compound.
Starting Materials
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-bromoethyl)urea, 6-(ethylamino)-2-methylpyrimidin-4-amine, Sodium azide, Copper sulfate, Acetic anhydride
Reaction
Step 1: Reaction of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-bromoethyl)urea with 6-(ethylamino)-2-methylpyrimidin-4-amine in the presence of a base such as potassium carbonate to form 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea., Step 2: Substitution of the bromine in the intermediate compound with an amino group using sodium azide and copper sulfate to form 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)azido)ethyl)urea., Step 3: Cyclization of the intermediate compound with acetic anhydride in the presence of a base such as triethylamine to form the target compound, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-3-18-15-9-16(22-11(2)21-15)19-6-7-20-17(24)23-12-4-5-13-14(8-12)26-10-25-13/h4-5,8-9H,3,6-7,10H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZZCFGCSNEEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea |
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